molecular formula C18H36N6P2 B6303539 N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine CAS No. 1820881-86-4

N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine

Cat. No.: B6303539
CAS No.: 1820881-86-4
M. Wt: 398.5 g/mol
InChI Key: HJCKHQVUOJBYTA-UHFFFAOYSA-N
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Description

N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of diisopropylphosphino groups and a cyclopropylamino group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.

    Introduction of diisopropylphosphino groups: This step involves the reaction of the triazine intermediate with diisopropylphosphine under suitable conditions to introduce the phosphino groups.

    Attachment of the cyclopropylamino group: The final step involves the reaction of the intermediate with a cyclopropylamine derivative to introduce the cyclopropylamino group.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the triazine ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic reactions.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. Its interactions with biological molecules can provide insights into enzyme mechanisms and pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and stability of these materials.

Mechanism of Action

The mechanism of action of N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions or biological molecules, leading to the modulation of their activity. For example, as a ligand, it can form complexes with metal ions, altering their reactivity and catalytic properties. In biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

    N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine: This compound has a phenyl group instead of a cyclopropylamino group, which may result in different chemical and biological properties.

    N2,N4-Bis(diisopropylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine: The presence of a methyl group instead of a cyclopropylamino group can influence the compound’s reactivity and applications.

    N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine: The trifluoromethylphenyl group introduces different electronic and steric effects compared to the cyclopropylamino group.

Properties

IUPAC Name

6-N-cyclopropyl-2-N,4-N-bis[di(propan-2-yl)phosphanyl]-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N6P2/c1-11(2)25(12(3)4)23-17-20-16(19-15-9-10-15)21-18(22-17)24-26(13(5)6)14(7)8/h11-15H,9-10H2,1-8H3,(H3,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCKHQVUOJBYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C(C)C)NC1=NC(=NC(=N1)NC2CC2)NP(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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